バンクロフトノン

概要

説明

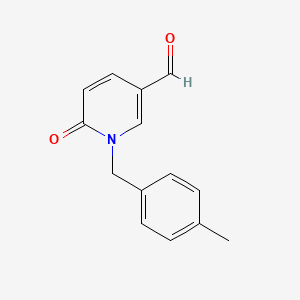

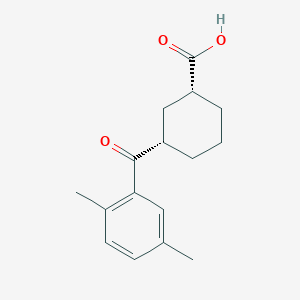

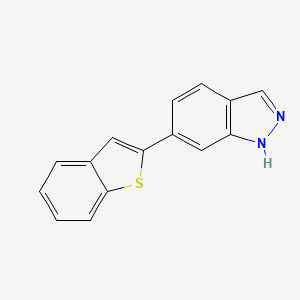

バンクロフトノンは、1-(6-ヒドロキシ-2,4-ジメトキシ-3-メチルフェニル)エタノンとしても知られており、分子式C11H14O4、分子量210.23 g/molの有機化合物です . 黄橙色の結晶性固体として現れ、芳香族の臭いを持ちます . バンクロフトノンは主に有機合成の中間体として、また様々な化学反応における試薬および触媒として使用されます .

2. 製法

合成経路と反応条件: バンクロフトノンは、アルカリ条件下で安息香酸とベンズアルデヒドを反応させることで合成できます . 特定の合成経路と条件は、目的の収率と純度に基づいて異なる場合があります. 一般的な反応は、水酸化ナトリウムなどの塩基の存在下、安息香酸とベンズアルデヒドを縮合させ、その後精製工程を経て目的の生成物を単離するものです .

工業生産方法: バンクロフトノンの工業生産は、通常、実験室での設定と同様の反応条件を使用した大規模合成を行います. このプロセスには、化合物が工業規格を満たすことを保証するために、精製および品質管理の追加手順が含まれる場合があります .

科学的研究の応用

バンクロフトノンは、科学研究において幅広い用途があり、以下が含まれます:

作用機序

バンクロフトノンの作用機序には、特定の分子標的と経路との相互作用が含まれます. バンクロフトノンは、シクロオキシゲナーゼ-2 (COX-2) などの特定の酵素の活性を著しく阻害します . COX-2 を阻害することにより、バンクロフトノンは炎症性メディエーターの産生を減らし、抗炎症作用を発揮する可能性があります . さらに、その抗酸化特性は、その全体的な生物活性に貢献します .

6. 類似化合物の比較

バンクロフトノンはアルキルフェニルケトンのクラスに属し、このクラスの他の化合物と類似性を共有しています. 類似の化合物には以下が含まれます:

アセトフェノン: バンクロフトノンに存在するヒドロキシル基とメトキシ基を欠いている、類似の構造的特徴を持つ単純な芳香族ケトン.

バニリン: メトキシ基を持つ芳香族アルデヒドであり、バンクロフトノンと類似していますが、官能基と生物活性は異なります.

オイゲノール: メトキシ基を持つフェノール化合物であり、バンクロフトノンと類似していますが、生物学的特性と用途は異なります.

バンクロフトノンの独自性は、その特異的な官能基の組み合わせにあり、それらはその独特の化学反応性と生物活性を付与します .

生化学分析

Biochemical Properties

Bancroftinone is an aromatic ketone that displays significant inhibitory effects on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2)

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It’s possible that Bancroftinone interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It’s possible that Bancroftinone interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It’s possible that Bancroftinone has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Bancroftinone can be synthesized through the reaction of benzoic acid and benzaldehyde under alkaline conditions . The specific synthetic route and conditions may vary based on the desired yield and purity. The general reaction involves the condensation of benzoic acid with benzaldehyde in the presence of a base such as sodium hydroxide, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of Bancroftinone typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

化学反応の分析

反応の種類: バンクロフトノンは、酸化、還元、置換反応などの様々な化学反応を起こします .

一般的な試薬と条件:

酸化: バンクロフトノンは、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化できます.

還元: バンクロフトノンの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して達成できます.

生成される主な生成物:

類似化合物との比較

Bancroftinone belongs to the class of alkyl-phenylketones and shares similarities with other compounds in this class. Some similar compounds include:

Acetophenone: A simple aromatic ketone with similar structural features but lacks the hydroxyl and methoxy groups present in Bancroftinone.

Bancroftinone’s uniqueness lies in its specific combination of functional groups, which confer its distinct chemical reactivity and biological activities .

特性

IUPAC Name |

1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-6-9(14-3)5-8(13)10(7(2)12)11(6)15-4/h5,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTVTRPNMVUOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1OC)C(=O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317702 | |

| Record name | Bancroftinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bancroftinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14964-98-8 | |

| Record name | Bancroftinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14964-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bancroftinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bancroftinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44 - 45 °C | |

| Record name | Bancroftinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)

![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)

![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)